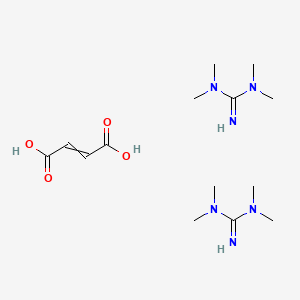
But-2-enedioic acid;1,1,3,3-tetramethylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-2-enedioic acid;1,1,3,3-tetramethylguanidine is an organic compound that combines the properties of both but-2-enedioic acid and 1,1,3,3-tetramethylguanidine. But-2-enedioic acid, also known as fumaric acid, is a dicarboxylic acid with the formula C4H4O4. It is a white crystalline compound that is soluble in water. 1,1,3,3-tetramethylguanidine is a strong base with the formula C5H13N3, commonly used in organic synthesis.
Métodos De Preparación
The synthesis of but-2-enedioic acid;1,1,3,3-tetramethylguanidine typically involves the reaction of but-2-enedioic acid with 1,1,3,3-tetramethylguanidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Análisis De Reacciones Químicas
But-2-enedioic acid;1,1,3,3-tetramethylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carbon dioxide and water.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of butane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles such as halides or amines.
Aplicaciones Científicas De Investigación
But-2-enedioic acid;1,1,3,3-tetramethylguanidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or activator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders or as an anti-inflammatory agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of but-2-enedioic acid;1,1,3,3-tetramethylguanidine involves its interaction with specific molecular targets. The guanidine group acts as a strong base, facilitating proton transfer reactions and stabilizing transition states in various chemical processes. The compound can also interact with enzymes and receptors, modulating their activity and influencing biochemical pathways .
Comparación Con Compuestos Similares
But-2-enedioic acid;1,1,3,3-tetramethylguanidine can be compared with other similar compounds such as:
Dimethylurea: A compound with similar basic properties but different reactivity and applications.
Noxytiolin: Another guanidine derivative with distinct biological activities.
Metformin: A widely used pharmaceutical compound with a guanidine structure, known for its antidiabetic properties.
Buformin: Similar to metformin, used in the treatment of diabetes.
Allantoic acid: A related compound with different chemical properties and uses.
Each of these compounds has unique characteristics that differentiate them from this compound, highlighting its specific applications and reactivity.
Propiedades
Número CAS |
919537-12-5 |
|---|---|
Fórmula molecular |
C14H30N6O4 |
Peso molecular |
346.43 g/mol |
Nombre IUPAC |
but-2-enedioic acid;1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/2C5H13N3.C4H4O4/c2*1-7(2)5(6)8(3)4;5-3(6)1-2-4(7)8/h2*6H,1-4H3;1-2H,(H,5,6)(H,7,8) |
Clave InChI |
IPYQCPZAEHVXDV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=N)N(C)C.CN(C)C(=N)N(C)C.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















